
Methane, dichlorobis(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(methylsulfonyl)methane is an organosulfur compound with the molecular formula C3H6Cl2O4S2. This compound features two chlorine atoms and two methylsulfonyl groups attached to a central methane molecule. It is a colorless solid that is relatively stable and inert under standard conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorobis(methylsulfonyl)methane can be synthesized through the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction typically proceeds as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of dichlorobis(methylsulfonyl)methane involves large-scale chlorination processes, often using sulfuryl chloride or thionyl chloride as chlorinating agents. The reaction is carried out in a controlled environment to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis(methylsulfonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dichlorobis(methylsulfonyl)methane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of high-temperature solvents and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism by which dichlorobis(methylsulfonyl)methane exerts its effects involves the interaction of its sulfonyl groups with biological molecules. These interactions can lead to the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s anti-inflammatory and antimicrobial properties are thought to be related to its ability to interfere with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl sulfone (DMSO2): A simpler sulfone with similar chemical properties but lacking the chlorine atoms.
Methanesulfonyl chloride: A related compound used as a reagent in organic synthesis.
Uniqueness
Dichlorobis(methylsulfonyl)methane is unique due to the presence of both chlorine and methylsulfonyl groups, which confer distinct reactivity and potential applications compared to simpler sulfones or sulfonyl chlorides
Eigenschaften
CAS-Nummer |
22439-22-1 |
|---|---|
Molekularformel |
C3H6Cl2O4S2 |
Molekulargewicht |
241.1 g/mol |
IUPAC-Name |
dichloro-bis(methylsulfonyl)methane |
InChI |
InChI=1S/C3H6Cl2O4S2/c1-10(6,7)3(4,5)11(2,8)9/h1-2H3 |
InChI-Schlüssel |
PORPUUUZTQOYIA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C(S(=O)(=O)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)

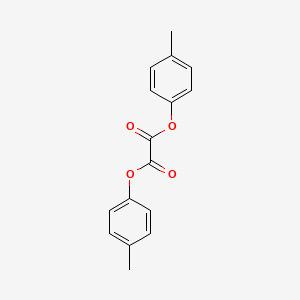
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)
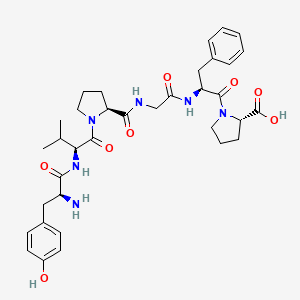
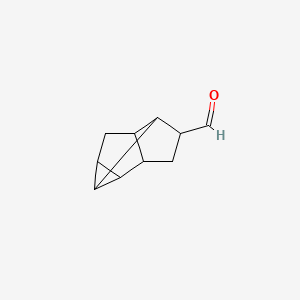
![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)


![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
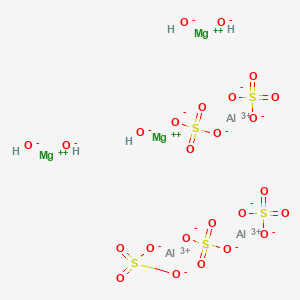
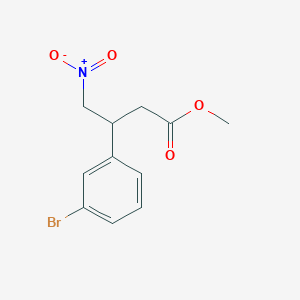
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)
